molecular formula C16H18O4 B3338065 Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate CAS No. 832741-09-0

Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B3338065
CAS No.: 832741-09-0
M. Wt: 274.31 g/mol
InChI Key: DPWLYHLQLVEOEO-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate (CAS: 832741-09-0) is a furan-based ester derivative featuring a substituted phenoxy group. Its molecular formula is C₁₆H₁₈O₄, with a molecular weight of 274.31 g/mol (calculated). The compound is structurally characterized by a furan-2-carboxylate backbone substituted at the 5-position with a (2,3,5-trimethylphenoxy)methyl group.

Properties

IUPAC Name

methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10-7-11(2)12(3)15(8-10)19-9-13-5-6-14(20-13)16(17)18-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWLYHLQLVEOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184578
Record name Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-09-0
Record name Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the reaction of the furan derivative with 2,3,5-trimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like dimethyl sulfate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and esterification steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a diketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic or furan moieties:

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Properties/Biological Activity Source/Reference
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate 2,3,5-Trimethylphenoxy 274.31 Limited activity data; structural focus on solubility and crystallinity CAS 832741-09-0
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl 295.24 Antimycobacterial activity; forms high-quality crystals for structural studies Mori et al., 2022
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Methoxycarbonylethyl 242.23 Antibacterial activity against Xanthomonas axonopodis Chen et al., 2016
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid 2,5-Dimethylphenoxy 260.29 No direct activity reported; structural similarity suggests potential for derivatization CAS 364736-60-7

Key Observations :

  • Substituent Impact on Bioactivity: The 2-fluoro-4-nitrophenyl derivative exhibits antimycobacterial activity, likely due to electron-withdrawing groups enhancing interactions with bacterial targets like MbtI .
  • Solubility and Crystallinity: The fluorinated nitro derivative demonstrates superior solubility and crystallization properties, enabling detailed SC-XRD analysis . The trimethylphenoxy analogue’s bulky substituents may hinder crystallization, though this remains unverified in the literature.
  • Antibacterial Specificity: The methoxycarbonylethyl-substituted compound (from Coriolopsis sp. J5) shows selective activity against Xanthomonas axonopodis, a plant pathogen, suggesting that alkyl chain modifications can fine-tune target specificity .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight and Polarity: The trimethylphenoxy derivative (274.31 g/mol) is heavier than the methoxycarbonylethyl analogue (242.23 g/mol), with increased hydrophobicity due to methyl groups. The fluorinated nitro compound (295.24 g/mol) balances polarity (nitro and fluorine groups) with moderate lipophilicity.
  • Spectroscopic Characterization: All analogues were characterized via NMR and HRMS. The fluorinated nitro compound’s crystal structure revealed stacking interactions and minimal CH···O bonds, stabilizing its conformation . Similar analyses for the trimethylphenoxy derivative are absent but would clarify its conformational preferences.

Biological Activity

Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate (CAS No. 832741-09-0) is an organic compound with notable biological activities. This article examines its chemical properties, synthesis, and various biological effects, supported by research findings and case studies.

  • Molecular Formula: C16H18O4
  • Molecular Weight: 274.31 g/mol
  • Structure: Contains a furan ring substituted with a carboxylate ester group and a phenoxy group with three methyl groups.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the furan ring through cyclization of appropriate precursors.
  • Introduction of the phenoxy group via reaction with 2,3,5-trimethylphenol in the presence of a base.
  • Esterification of the carboxylic acid group with methanol using an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell growth and survival. For instance, it has been observed to inhibit the proliferation of breast cancer cells by affecting key regulatory proteins involved in cell cycle progression.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

  • The phenoxy group may interact with enzymes or receptors, modulating their activity.
  • The furan ring can participate in electron transfer reactions that influence cellular processes.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings: The compound showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
  • Anticancer Study
    • Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Results: Treatment with varying concentrations resulted in reduced cell viability and increased apoptosis markers (e.g., caspase activation).

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Reduced viability; increased apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate
Reactant of Route 2
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Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate

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